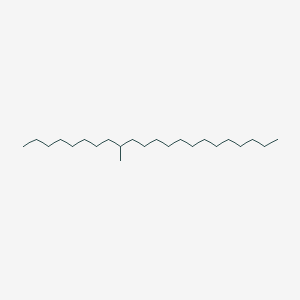

9-Methyldocosane

Description

9-Methyldocosane is a branched alkane with the molecular formula C₂₃H₄₈ and a molecular weight of 324.38 g/mol . Its structure consists of a 22-carbon backbone (docosane) with a methyl group branching at the 9th carbon. This compound belongs to the class of hydrocarbons, which are critical in industrial, environmental, and biological research due to their stability and diverse applications.

Properties

CAS No. |

55193-36-7 |

|---|---|

Molecular Formula |

C23H48 |

Molecular Weight |

324.6 g/mol |

IUPAC Name |

9-methyldocosane |

InChI |

InChI=1S/C23H48/c1-4-6-8-10-12-13-14-15-16-18-20-22-23(3)21-19-17-11-9-7-5-2/h23H,4-22H2,1-3H3 |

InChI Key |

ZCELPTJBINQNKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyldocosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of docosane with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of unsaturated precursors. This process is conducted at high temperatures and pressures to ensure complete saturation of the hydrocarbon chain. The use of metal catalysts, such as palladium or platinum, is common in these reactions to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

9-Methyldocosane primarily undergoes reactions typical of alkanes, including:

Oxidation: Under strong oxidizing conditions, this compound can be converted to various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

Reduction: Although already fully saturated, this compound can undergo reductive cleavage under specific conditions.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for reductive cleavage.

Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and ultraviolet light or heat to initiate the reaction.

Major Products

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Shorter chain alkanes.

Substitution: Halogenated alkanes.

Scientific Research Applications

9-Methyldocosane has various applications in scientific research, including:

Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants and as a component in specialty chemical formulations.

Mechanism of Action

The mechanism of action of 9-Methyldocosane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular data for 9-methyldocosane and related compounds:

Key Observations:

- Chain Length and Branching: this compound and 9-methylnonacosane share a methyl branch at the 9th carbon but differ in chain length (C23 vs. C30).

- Alkenes vs. Alkanes : 9-Docosene (C₂₂H₄₄) has a double bond, reducing its molecular weight compared to docosane (C₂₂H₄₆). Alkenes generally exhibit lower melting points and greater reactivity than alkanes .

Analytical and Application-Based Comparisons

Challenges in Chemical Analysis:

- Sample preparation for branched alkanes like this compound may face challenges such as incomplete extraction from matrices or unintended chemical reactions during isolation (e.g., oxidation of alkenes) .

- Analytical methods must account for structural isomers. For instance, this compound could coexist with other methyl-branched alkanes in natural samples, requiring high-resolution GC or mass spectrometry for differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.